molecular formula C17H20N6 B2805307 1-(2-methylphenyl)-4-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 955319-59-2

1-(2-methylphenyl)-4-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B2805307
CAS No.: 955319-59-2
M. Wt: 308.389
InChI Key: OCVOKHRHAGTRDW-UHFFFAOYSA-N
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Description

1-(2-methylphenyl)-4-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is recognized in biomedical research as a potent and selective ATP-competitive inhibitor of FMS-like tyrosine kinase 3 (FLT3). This targeted activity is of paramount importance in oncology, particularly in the study of acute myeloid leukemia (AML), where internal tandem duplication (ITD) mutations in the FLT3 gene represent one of the most frequent molecular alterations and are associated with poor prognosis. The compound exerts its research value by effectively blocking the constitutive signaling of both wild-type and mutant FLT3, leading to the induction of cell cycle arrest and apoptosis in FLT3-dependent leukemia cell lines. Its primary research applications include the investigation of FLT3-driven oncogenic signaling pathways, the validation of FLT3 as a therapeutic target, and the in vitro and in vivo evaluation of targeted therapy efficacy. Studies have shown that this pyrazolopyrimidine-based compound serves as a critical pharmacological tool for dissecting the role of FLT3 in hematopoiesis and leukemogenesis, and for exploring mechanisms of resistance to FLT3 inhibition. Research using this inhibitor has been foundational in understanding the downstream effects on survival and proliferation pathways, such as STAT5, MAPK, and PI3K/AKT. It continues to be a reference compound in the development and profiling of next-generation FLT3 inhibitors for potential clinical application.

Properties

IUPAC Name

1-(2-methylphenyl)-4-(4-methylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6/c1-13-5-3-4-6-15(13)23-17-14(11-20-23)16(18-12-19-17)22-9-7-21(2)8-10-22/h3-6,11-12H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCVOKHRHAGTRDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C3=C(C=N2)C(=NC=N3)N4CCN(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-methylphenyl)-4-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, particularly its anticancer properties, mechanisms of action, and potential therapeutic applications.

Structure and Properties

The compound features a pyrazolo[3,4-d]pyrimidine core structure, which is characterized by a fused heterocyclic system containing nitrogen atoms. This structural motif is often associated with various pharmacological activities.

PropertyValue
Molecular FormulaC15H20N4
Molecular Weight244.35 g/mol
IUPAC NameThis compound
Canonical SMILESCC1=NC(=N2C(=C(N=C2N1)C=C1)C=C(C=C1)C)C(NCCN(C)C)=NCCN(C)C

Anticancer Properties

Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine family exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have demonstrated that derivatives of this compound can inhibit the activity of key enzymes involved in cancer progression.

  • Mechanism of Action : The primary mechanism involves inhibition of Cyclin-Dependent Kinase 2 (CDK2), an essential enzyme for cell cycle progression. By binding to the active site of CDK2, the compound prevents its interaction with cyclin A2, leading to cell cycle arrest and apoptosis in cancer cells .
  • In Vitro Studies : In vitro evaluations have shown that this compound exhibits potent cytotoxicity against several cancer types:
    • Neuroblastoma : Induced tumor volume reduction greater than 50% in xenograft mouse models .
    • Glioblastoma and Rhabdomyosarcoma : Demonstrated significant inhibitory effects on cell proliferation .

Other Biological Activities

Besides anticancer properties, pyrazolo[3,4-d]pyrimidines have been studied for their potential as enzyme inhibitors in various biological pathways:

  • Tyrosine Kinase Inhibition : Compounds have shown efficacy in inhibiting tyrosine kinases such as Abl and Src-family proteins .
  • Antimicrobial Activity : Some derivatives have exhibited antimicrobial properties against pathogens like Staphylococcus aureus .

Case Studies

Recent studies provide insights into the effectiveness of this compound:

  • Study on Neuroblastoma : A specific derivative was tested in a neuroblastoma model and resulted in a significant decrease in tumor growth compared to control groups .
  • Tyrosine Kinase Inhibition : A library of pyrazolo[3,4-d]pyrimidines was synthesized and evaluated for their ability to inhibit c-Src with submicromolar IC50 values, demonstrating promising antitumor activity .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and synthetic differences between the target compound and related pyrazolo[3,4-d]pyrimidine derivatives:

Compound Name 1-Substituent 4-Substituent Molecular Formula Key Properties/Activities Synthesis Method Reference
Target Compound 2-Methylphenyl 4-Methylpiperazinyl Likely C₁₇H₁₉N₆ Potential kinase/GPCR modulation Likely nucleophilic substitution -
1-(4-Methylbenzyl)-4-(4-(2-Methylphenyl)piperazinyl) 4-Methylbenzyl 4-(2-Methylphenyl)piperazinyl C₂₄H₂₆N₆ GPR35/GPR55 receptor activity Substitution reaction
N-(3-Methoxy-4-(4-Methylpiperazinyl)phenyl)-1-(4-Methoxyphenyl) 4-Methoxyphenyl 4-Methylpiperazinyl C₁₉H₂₁N₇O STK33 inhibition Microwave-assisted synthesis
4-Hydrazinyl-6-Methyl-1-Phenyl Phenyl Hydrazinyl C₁₂H₁₂N₆ Antimicrobial, anti-inflammatory Reflux with hydrazine hydrate
1-(4-Chlorobenzyl)-4-(4-(2-(4-Chlorophenoxy)ethyl)piperazinyl) 4-Chlorobenzyl 4-(2-(4-Chlorophenoxy)ethyl)piperazinyl C₂₃H₂₂Cl₂N₆O Industrial-grade synthesis Multi-step substitution

Key Observations:

  • Piperazinyl Modifications : The 4-methylpiperazinyl group in the target compound is less bulky than 4-(2-methylphenyl)piperazinyl (), which could improve solubility but reduce affinity for certain GPCRs like GPR35 .

Pharmacological and Industrial Considerations

  • Receptor Selectivity : The 4-methylpiperazinyl group in the target compound may favor kinase inhibition over GPCR modulation (e.g., GPR35 in ) due to reduced aromatic bulk .
  • Toxicity and Safety : Benzothiazole-containing analogs () demonstrate low acute toxicity, suggesting the target compound’s methylphenyl and piperazinyl groups may similarly enhance safety margins .
  • Industrial Applications : Chlorinated derivatives () are produced at scale, indicating feasibility for scaling up the target compound’s synthesis .

Q & A

Q. Basic Characterization

NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and piperazine ring conformation. Key signals include:

  • Aromatic protons (δ 7.2–8.1 ppm for 2-methylphenyl) .
  • Piperazine N-CH₃ (δ 2.3–2.5 ppm) .

Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 364.19) .

X-ray Crystallography : Resolves steric clashes between the 2-methylphenyl and piperazinyl groups, critical for conformational analysis .

What in vitro strategies evaluate the kinase inhibitory potential of this compound?

Q. Advanced Biological Profiling

Kinase Inhibition Assays :

  • Enzyme Activity : Use recombinant kinases (e.g., EGFR, Src) with ATP-competitive assays (IC₅₀ determination) .
  • Selectivity Screening : Profile against a panel of 50–100 kinases to identify off-target effects .

Cellular Models : Assess antiproliferative activity in cancer cell lines (e.g., MCF-7, HCT-116) via MTT assays. EC₅₀ values <10 μM suggest therapeutic potential .

How can researchers resolve discrepancies in biological activity data across studies?

Data Contradiction Analysis
Discrepancies often arise from:

  • Structural Variants : Minor substituent changes (e.g., 4-methyl vs. 4-chlorophenyl) alter binding affinity. Compare SAR tables from and .
  • Assay Conditions : Varying ATP concentrations (low vs. high) affect IC₅₀. Standardize protocols using the ADP-Glo™ Kinase Assay .
    Resolution : Meta-analysis of structural analogs and computational docking (e.g., AutoDock Vina) to predict binding modes .

What computational methods predict binding interactions with target kinases?

Q. Mechanistic Studies

Molecular Docking : Use crystal structures of kinase domains (PDB: 6AY) to model compound binding. The pyrazolo[3,4-d]pyrimidine core often occupies the ATP-binding pocket .

MD Simulations : Analyze piperazine flexibility (RMSD <2.0 Å) and hydrogen bonding with catalytic lysine residues over 100-ns trajectories .

What methodologies assess metabolic stability and bioavailability?

Q. Pharmacokinetic Profiling

In Vitro Metabolism : Incubate with liver microsomes (human/rat) to measure t₁/₂. CYP3A4/2D6 inhibition assays identify metabolic liabilities .

In Vivo PK : Administer intravenously/orally to rodents. Target parameters:

  • Bioavailability >30% (oral) .
  • Plasma protein binding <90% (equilibrium dialysis) .

Which preclinical models evaluate toxicity?

Q. Toxicity Screening

In Vitro : HepG2 cells for hepatotoxicity (IC₅₀ >100 μM) .

In Vivo : Acute toxicity in mice (LD₅₀ >500 mg/kg) and 28-day repeat-dose studies .
Key Endpoints : ALT/AST levels (liver) and histopathology of kidneys .

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